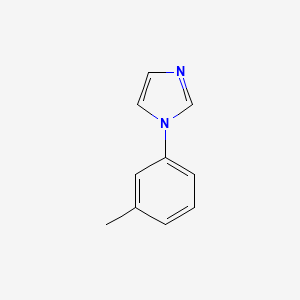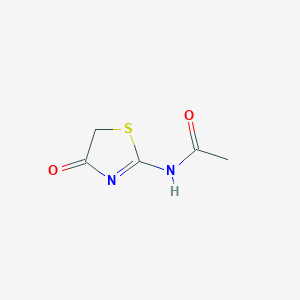
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse biological activities and their utility in medicinal chemistry as building blocks for pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole acetamide derivatives can be achieved through various methods. For instance, the Ugi four-component reaction (Ugi-4-CR) is used to assemble N-(2-haloaryl)propynamide intermediates, which are then subjected to copper-catalyzed tandem reactions with sodium azide to yield complex fused tricyclic scaffolds . Another approach involves the amidation of acetyl chloride derivatives with labelled aminophenol in a buffer solution, followed by hydrolysis to afford the ring-opened product . Additionally, microwave irradiation techniques or conventional synthesis methods are employed to prepare N-2-(4-(4-(2-substitutedthiazol-4-yl)piperazin-1-yl)-2-oxoethyl)acetamides, which have shown potential as atypical antipsychotic agents .
Molecular Structure Analysis
The molecular structure of thiazole acetamide derivatives is characterized by spectral data such as infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These techniques confirm the presence of the thiazole ring and the acetamide moiety, as well as any substituents that may be present on the ring . The structural variations introduced during synthesis are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Thiazole acetamides can undergo various chemical reactions, including functional group transformations. For example, oxidation at the alpha-carbon of certain thiazole acetamides can lead to a variety of derivatives, such as enamines, enols, enol ethers, oximes, and hydrazones . These transformations can significantly affect the insecticidal activity of the compounds. Additionally, click chemistry approaches are used to synthesize substituted thiazole acetamides with antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring and the acetamide group. These properties are essential for the pharmacokinetic profile of the compounds and their suitability for drug development. The antimicrobial and anticancer activities of these compounds are evaluated through biological assays, which are indicative of their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
- Study 1 : Alagarsamy et al. (2015) synthesized novel acetamide derivatives and evaluated their analgesic and anti-inflammatory activities. Among the synthesized compounds, a specific derivative showed potent analgesic and anti-inflammatory activities, indicating its potential application in pain and inflammation management (Alagarsamy et al., 2015).
Anticancer Agents
- Study 2 : Evren et al. (2019) synthesized new acetamide derivatives and tested their anticancer activities, with some derivatives exhibiting high selectivity and potency against human lung adenocarcinoma cells (Evren et al., 2019).
- Study 3 : Horishny et al. (2021) prepared acetamide derivatives with a focus on anticancer activity. They found potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as therapeutic agents (Horishny et al., 2021).
Anticonvulsant Agents
- Study 4 : Nikalje et al. (2011) designed and synthesized acetamide derivatives as potential anticonvulsant agents. These compounds showed efficacy in various seizure models, indicating their potential in epilepsy treatment (Nikalje et al., 2011).
Anti-Microbial Activities
- Study 5 : Saravanan et al. (2010) synthesized novel thiazole derivatives with pyrazole moiety and evaluated their anti-bacterial and anti-fungal activities. The study revealed significant anti-microbial properties among these compounds (Saravanan et al., 2010).
Antioxidant Activity
- Study 6 : Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarin derivatives. Their study offers insights into the potential application of these compounds in oxidative stress-related conditions (Kadhum et al., 2011).
Anti-Inflammatory Agents
- Study 7 : Nikalje et al. (2015) synthesized novel acetamide derivatives and assessed their anti-inflammatory activity, revealing their potential in managing inflammatory conditions (Nikalje et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-oxo-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZDYCXOHDYRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337188 |
Source


|
| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |
CAS RN |
37641-15-9 |
Source


|
| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

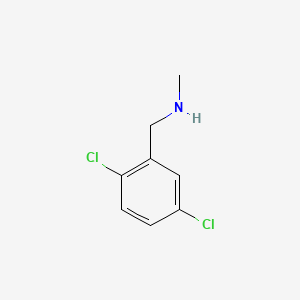
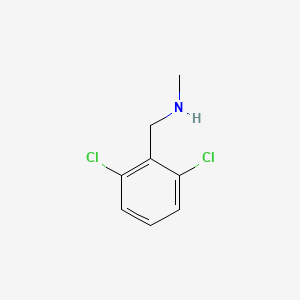
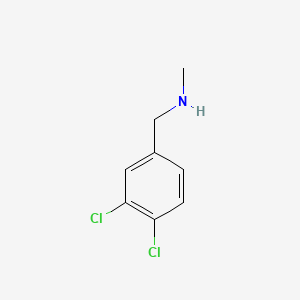
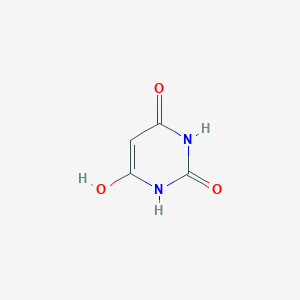
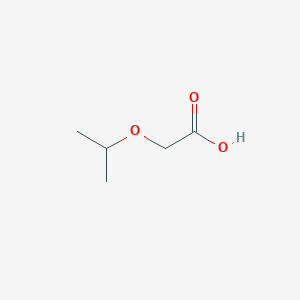

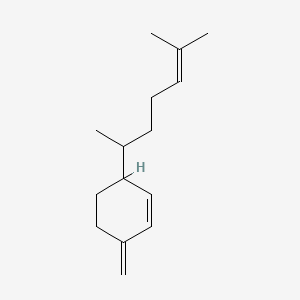


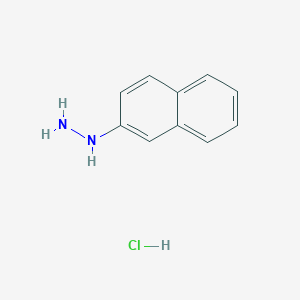


![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
